molecular formula C13H16N2OS B2539692 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 380346-04-3

1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one

Cat. No.: B2539692
CAS No.: 380346-04-3
M. Wt: 248.34
InChI Key: DBWLILIGTOMLPV-UHFFFAOYSA-N
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Description

1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol. This specialty chemical features a 4,5-dihydro-1,3-thiazole (thiazoline) ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing the 1,3-thiazole core are extensively investigated as useful intermediates for synthesizing biologically active molecules and are recognized for their broad spectrum of pharmacological properties (see, for example, PMC articles on thiadiazole scaffolds ). Researchers value this core structure for its potential as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability in drug discovery efforts . While specific biological data for this exact compound may be limited, its structure aligns with those studied for antimicrobial and cytotoxic properties, making it a valuable building block for developing new therapeutic agents in infectious disease and oncology research. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-11-8-17-13(14-11)15-12-6-4-10(5-7-12)9(2)16/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWLILIGTOMLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Cyclocondensation

The most widely reported route involves a modified Hantzsch thiazoline synthesis, where 3-chloro-2,4-pentanedione reacts with 4-aminophenylthioacetamide in refluxing ethanol.

Procedure :

  • Thioamide Preparation : 4-Aminophenylacetophenone is treated with Lawesson’s reagent in dry THF at 60°C for 6 h to yield 4-aminophenylthioacetamide (87% yield).
  • Cyclization : The thioamide (10 mmol) and 3-chloro-2,4-pentanedione (12 mmol) are refluxed in anhydrous ethanol for 8 h. The reaction is quenched with ice-water, neutralized with sodium acetate, and filtered to isolate the crude product.
  • Purification : Recrystallization from ethanol affords pure this compound as pale-yellow crystals (mp 68–70°C, 82% yield).

Mechanistic Insight :
The α-chloroketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclodehydration to form the thiazoline ring. Ethanol enhances solubility while suppressing side reactions like ketone oxidation.

Metal-Catalyzed Coupling of Pre-Formed Thiazoline Amine

An alternative two-step approach couples 4-ethyl-4,5-dihydro-1,3-thiazol-2-amine with 4-bromoacetophenone via a Buchwald-Hartwig amination.

Procedure :

  • Thiazoline Amine Synthesis : Ethylamine reacts with carbon disulfide and 1-bromo-3-pentanone in DMF at 100°C for 12 h to yield 4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (74% yield).
  • Coupling : The amine (5 mmol), 4-bromoacetophenone (5.5 mmol), Pd(OAc)$$_2$$ (0.1 eq), and Xantphos (0.2 eq) are heated in toluene at 110°C for 24 h. Column chromatography (hexane:EtOAc 3:1) gives the product (68% yield).

Optimization :

  • Ligand screening showed Xantphos outperforms BINAP in suppressing dehalogenation.
  • Elevated temperatures (>100°C) reduce reaction time but risk ketone reduction.

Cyclocondensation of Thiourea Derivatives

Thioureas derived from 4-aminoacetophenone and ethyl isothiocyanate cyclize with α-bromoketones under basic conditions.

Procedure :

  • Thiourea Formation : 4-Aminoacetophenone (10 mmol) and ethyl isothiocyanate (12 mmol) react in acetone at 25°C for 4 h to form N-(4-acetylphenyl)-N’-ethylthiourea (91% yield).
  • Cyclization : The thiourea (10 mmol) and 1-bromo-3-pentanone (12 mmol) are stirred in ethanol with K$$2$$CO$$3$$ (2 eq) at 80°C for 6 h. Acidic workup (HCl 1M) and filtration yield the product (75% yield).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Hantzsch Method Coupling Method
Optimal Solvent Ethanol Toluene
Temperature Reflux (78°C) 110°C
Time 8 h 24 h
Yield 82% 68%

Ethanol’s polarity facilitates thioamide activation in the Hantzsch route, while toluene’s high boiling point aids cross-coupling. Microwave-assisted Hantzsch reactions reduce time to 2 h but require specialized equipment.

Catalytic Enhancements

  • NBS Additive : Including N-bromosuccinimide (0.5 eq) in Hantzsch reactions increases yield to 89% by promoting thioamide enolization.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates cyclocondensation kinetics by 40% in biphasic systems.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 8.02 (d, *J* = 8.4 Hz, 2H, ArH), 7.54 (d, *J* = 8.4 Hz, 2H, ArH), 4.21 (t, *J* = 6.8 Hz, 2H, SCH$$2$$), 3.89 (q, J = 7.2 Hz, 2H, NCH$$2$$), 2.62 (s, 3H, COCH$$3$$), 1.91 (quintet, J = 7.0 Hz, 2H, CH$$2$$CH$$3$$), 1.35 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$).
  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C-S).

Chromatographic Purity

HPLC (C18, MeOH:H$$2$$O 70:30) shows >98% purity with *t$$R$$* = 6.7 min.

Industrial Applications and Challenges

Scalable production favors the Hantzsch method due to lower catalyst costs and shorter reaction times. However, thioamide instability during storage necessitates inert atmospheres. Continuous flow reactors mitigate thermal degradation risks in large batches.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of microbial growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, spectral data, and synthetic approaches:

Structural and Crystallographic Comparisons
  • Thiadiazole analogs: highlights that bond angles (e.g., C12-N7-C1-C2 = 80.6°) and lengths (C(13)-C(14) = 1.379 Å) in the thiadiazole ring of (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one closely resemble those in (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one. This suggests structural rigidity in the fused heterocyclic system, which may extend to the target compound .
  • Thiazole derivatives: Compounds such as (Z)-1-(4-(4-methoxyphenyl)-5-((4-nitrophenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one (Compound 39, ) exhibit similar backbone configurations. The nitro and methoxy substituents in these analogs enhance electron-withdrawing and donating effects, respectively, altering reactivity and spectral profiles .
Physicochemical Properties

A comparative analysis of melting points, yields, and spectral data is summarized in Table 1:

Compound ID & Structure Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Molecular Weight (HRMS) Reference
(Z)-1-(4-(4-Methoxyphenyl)-5-((4-nitrophenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one (39) Not reported 73 C=O (1680 cm⁻¹), C=N (1590 cm⁻¹); δ 8.2–6.8 (Ar-H) 371.0814
(Z)-1-(4-(3,5-Bis(trifluoromethyl)phenyl)-5-((4-nitrophenyl)imino)-... (40) Not reported 63 C=O (1695 cm⁻¹), C-F (1120 cm⁻¹); δ 8.5–7.2 (Ar-H) 477.0456
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137.3–138.5 Not reported S=O (1160 cm⁻¹); δ 7.8–7.4 (Ar-H), δ 4.6 (CH₂Cl) Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase molecular weight and reduce yields due to steric and electronic hindrance during synthesis .
  • Chloromethyl substituents (as in 1f, ) lower melting points compared to nitro-substituted analogs, likely due to reduced crystallinity .

Biological Activity

1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one (CAS No. 854137-76-1) is a thiazole-based compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its anticancer, anticonvulsant, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OS, with a molecular weight of 248.34 g/mol. The structure features a thiazole moiety which is known for its diverse biological activities.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been analyzed for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study examining thiazole compounds found that derivatives with specific substitutions on the phenyl ring exhibited IC50 values in the low micromolar range against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) . For instance, compounds with electron-donating groups on the phenyl ring showed enhanced activity, suggesting that structural modifications can significantly influence anticancer efficacy.
CompoundCell LineIC50 (µg/mL)
Compound AHT291.61 ± 1.92
Compound BJurkat1.98 ± 1.22

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. Research indicates that certain thiazole compounds can effectively reduce seizure activity in animal models.

  • Research Findings : In a study focused on anticonvulsant activity, compounds similar to this compound demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting a promising therapeutic potential for epilepsy treatment .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies.

  • Case Study : A recent investigation into thiazole-based compounds revealed that they possess potent antibacterial activity against gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their chemical structure.

Key Structural Features Influencing Activity:

  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Substituents on the Thiazole Ring : Modifications at specific positions on the thiazole ring can significantly alter the potency and selectivity towards different biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole derivatives with substituted phenyl ethanones. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions and ensure regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., sodium acetate) to accelerate cyclization steps .
  • Atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates .
    Yield optimization (70–90%) requires purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. For example, aromatic protons appear as doublets (δ 7.0–8.0 ppm), while thiazole protons resonate at δ 3.0–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) verifies molecular weight (e.g., m/z 282 [M+1] for structurally similar compounds) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 6.69°–76.67°) and hydrogen-bonding networks (e.g., C–H···O interactions) critical for stability .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies of this compound?

  • Methodological Answer : Contradictions arise from variations in:

  • Substituent Effects : Minor structural changes (e.g., methoxy vs. hydroxy groups) alter bioactivity. Use SAR (Structure-Activity Relationship) studies to identify pharmacophores .
  • Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and validate results across multiple cell lines or organisms .
  • Synergistic Effects : Evaluate interactions with co-administered agents (e.g., β-lactam antibiotics) to clarify mechanisms .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with active sites (e.g., binding free energy < −7 kcal/mol suggests strong affinity) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates electronic descriptors (e.g., logP, HOMO/LUMO gaps) with observed activities .

Q. What role do intermolecular interactions play in the compound’s crystallographic packing and solubility?

  • Methodological Answer :

  • Hydrogen Bonds : C–H···O (2.5–3.0 Å) and π-π stacking (3.5–4.0 Å) stabilize crystal lattices, as seen in related pyrazoline derivatives .
  • Solubility : Aqueous solubility (e.g., 35.2 μg/mL at pH 7.4) is influenced by hydrophilic substituents (e.g., hydroxy groups) and logP values (~2.5) .
  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms for formulation studies .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structurally Related Compounds

ParameterValue (Example)Source
Dihedral Angles6.69° (aromatic ring vs. core)
Hydrogen Bond Length2.87 Å (C5–H5A···O2)
Crystal SystemMonoclinic

Table 2 : Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CMinimizes side products
SolventEthanol/DMFEnhances solubility
CatalystSodium acetateAccelerates cyclization

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